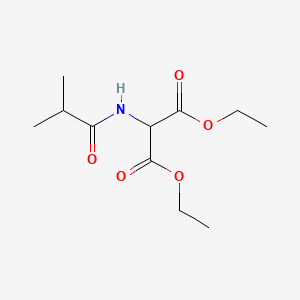
1,3-Diethyl 2-(2-methylpropanamido)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves several steps. One common method includes the esterification of propanedioic acid with ethanol to form diethyl propanedioate. This intermediate is then reacted with 2-methylpropanamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1,3-Diethyl 2-(2-methylpropanamido)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
科学的研究の応用
1,3-Diethyl 2-(2-methylpropanamido)propanedioate is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
1,3-Diethyl 2-(2-methylpropanamido)propanedioate can be compared with similar compounds such as:
Diethyl malonate: Similar in structure but lacks the amido group.
Diethyl 2-(2-methylpropanamido)malonate: Similar but with different substituents.
Diethyl 2-(2-methylpropanamido)succinate: Similar but with a different backbone structure. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
生物活性
1,3-Diethyl 2-(2-methylpropanamido)propanedioate is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H22N2O4 and a molecular weight of approximately 246.32 g/mol. The compound features two ethyl groups and an amide functional group, contributing to its lipophilicity and potential interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence metabolic pathways. The amide group in its structure allows it to participate in hydrogen bonding with biological targets, which can enhance its binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for various receptors, influencing signal transduction processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through the modulation of cytokine production.
- Cytotoxicity against Cancer Cells : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting exploration as a potential chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces cytokine levels | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism through which the compound could be utilized in inflammatory diseases.
-
Cancer Cell Line Study :
- A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis at specific concentrations, indicating potential as an anticancer agent.
特性
IUPAC Name |
diethyl 2-(2-methylpropanoylamino)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-16-10(14)8(11(15)17-6-2)12-9(13)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYZLQQYWMHZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














